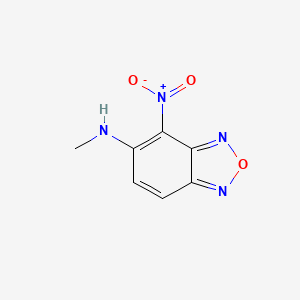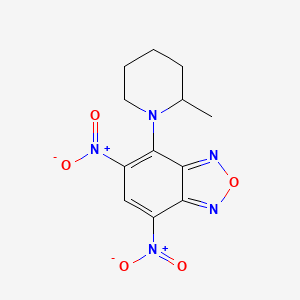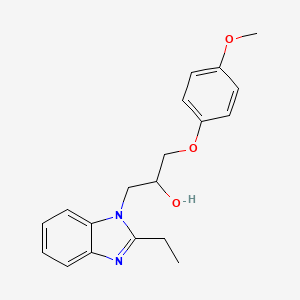
N-(3-chloro-2-pyridinyl)-2-phenylcyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-pyridinyl)-2-phenylcyclopropanecarboxamide, also known as CPPC, is a cyclic compound that has been extensively studied in the field of medicinal chemistry. CPPC is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of endocannabinoids. The inhibition of FAAH by CPPC results in an increase in the levels of endocannabinoids, which have been shown to have a wide range of physiological and biochemical effects.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-2-pyridinyl)-2-phenylcyclopropanecarboxamide involves its potent inhibition of FAAH, which results in an increase in the levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). These endocannabinoids bind to cannabinoid receptors in the body, resulting in a wide range of physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely mediated by its inhibition of FAAH and subsequent increase in the levels of endocannabinoids. These effects include analgesia, anti-inflammatory effects, neuroprotection, and modulation of appetite and energy balance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-chloro-2-pyridinyl)-2-phenylcyclopropanecarboxamide as a research tool is its potent inhibition of FAAH, which allows for the study of the physiological and biochemical effects of endocannabinoids in a controlled manner. However, one limitation of this compound is its potential for off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
For research on N-(3-chloro-2-pyridinyl)-2-phenylcyclopropanecarboxamide include the development of more selective FAAH inhibitors that do not have off-target effects, as well as the study of the long-term effects of FAAH inhibition on endocannabinoid signaling and overall health. Additionally, the potential therapeutic applications of FAAH inhibitors such as this compound in the treatment of pain, inflammation, and neurological disorders continue to be an area of active research.
Métodos De Síntesis
N-(3-chloro-2-pyridinyl)-2-phenylcyclopropanecarboxamide can be synthesized using a variety of methods, including the reaction of 3-chloro-2-pyridinecarboxylic acid with phenylcyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting product can be purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-(3-chloro-2-pyridinyl)-2-phenylcyclopropanecarboxamide has been extensively studied in the field of medicinal chemistry due to its potent inhibition of FAAH. This enzyme plays a crucial role in the metabolism of endocannabinoids, which are lipid signaling molecules that have been shown to have a wide range of physiological and biochemical effects.
Propiedades
IUPAC Name |
N-(3-chloropyridin-2-yl)-2-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c16-13-7-4-8-17-14(13)18-15(19)12-9-11(12)10-5-2-1-3-6-10/h1-8,11-12H,9H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITSYBNZXHHDIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NC2=C(C=CC=N2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-(5-bromo-2-thienyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4972408.png)



![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-(dicyclopropylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4972434.png)

![5-{[(2-carboxyphenyl)amino]sulfonyl}-2-[(3-carboxypropyl)amino]benzoic acid](/img/structure/B4972464.png)
![1-(3-methoxybenzyl)-N-[2-(3-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4972466.png)


![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-2-biphenylylacetamide](/img/structure/B4972488.png)

![3-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B4972502.png)
